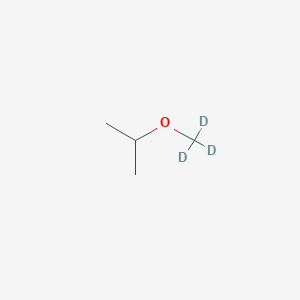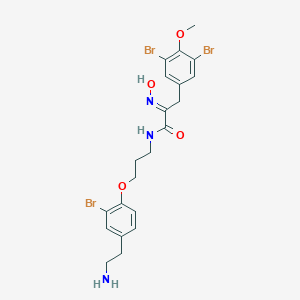
Hidrocloruro de O-Desmetiltramadol
Descripción general
Descripción
O-Desmethyl tramadol (ODT) is a major metabolite of tramadol, a well-known analgesic drug. It has been found to possess significant analgesic activity, potentially more potent than tramadol itself. The pharmacological effects of ODT are mediated through its interactions with various receptors, including opioid, adrenergic, serotonin, and muscarinic receptors .
Synthesis Analysis
While the provided papers do not detail the synthesis of ODT, it is understood that ODT is formed as a metabolite during the hepatic metabolism of tramadol. The process involves the demethylation of tramadol, which can be influenced by genetic factors affecting enzyme activity. Studies on derivatives of tramadol, such as O-alkyl derivatives, aim to investigate the effects on metabolic stability and potency, which may provide insights into the synthesis and modification of ODT .
Molecular Structure Analysis
Comprehensive quantum chemical and spectroscopic investigations have been conducted on ODT hydrochloride. The structure of the compound has been optimized using B3LYP methods with different basis sets, and the results are correlated with X-ray data. Vibrational frequencies determined by DFT methods and spectroscopic techniques such as FTIR and FT-Raman have been used to assign the observed fundamentals to different normal modes of vibration. The electronic properties, including HOMO and LUMO energies, have been measured, and molecular electrostatic potential surfaces have been constructed to display the distribution of electrostatic potential .
Chemical Reactions Analysis
ODT interacts with various receptors, leading to different pharmacological effects. For instance, ODT inhibits the function of type-1 muscarinic (M1) receptors but has little effect on type-3 muscarinic (M3) receptors. It also inhibits substance P-receptor functions and 5-hydroxytryptamine type 2C receptors (5-HT2CR), which are involved in nociceptive transmission and other central nervous system functions .
Physical and Chemical Properties Analysis
ODT's pharmacokinetic properties have been studied in different species. In rats, the pharmacokinetics of ODT were best described by a two-compartmental model, and the drug's antinociceptive effects were linked to mu-opioid receptor activation. In dogs, the pharmacokinetics of tramadol and ODT following intravenous and oral administration were examined, revealing parameters such as half-life, volume of distribution, and total body clearance. These studies are crucial for understanding the drug's behavior in the body and for optimizing dosing regimens .
Relevant Case Studies
Several studies have investigated the effects of ODT on animal models. In rats, ODT was shown to produce significant antinociception without respiratory depression at certain doses. The antinociceptive effect was eliminated by beta-funaltrexamine pretreatment, indicating mu-opioid receptor involvement. In another study, ODT's effects on rat locus coeruleus neurons, which modulate nociceptive stimuli, were examined, revealing that ODT inhibits the firing rate of these neurons through opioid and non-opioid components .
Aplicaciones Científicas De Investigación
Estudios Farmacocinéticos
El O-Desmetiltramadol se ha utilizado en estudios farmacocinéticos para comprender el metabolismo del tramadol en animales, como las cabras. Estos estudios ayudan a determinar cómo el fármaco se absorbe, distribuye, metaboliza y excreta en el cuerpo .
Investigación Inmunológica
Los investigadores han utilizado el O-Desmetiltramadol para investigar sus efectos sobre la funcionalidad citotóxica de las células asesinas naturales humanas. Esta aplicación es crucial para comprender cómo los opioides pueden influir en las funciones de las células inmunitarias .
Toxicología Clínica
Este compuesto sirve como material estándar en calibradores o controles para diversas aplicaciones analíticas, como las pruebas de detección de drogas en orina, el control de la prescripción de analgésicos, el análisis forense y la toxicología clínica. Es esencial para garantizar resultados de las pruebas precisos y confiables .
Manejo del Dolor por Cáncer
Se ha desarrollado un método de determinación validado para tramadol y sus desmetilados en plasma humano utilizando LC-MS/MS para la evaluación farmacocinética en pacientes con dolor por cáncer. Esto ayuda a optimizar las estrategias de manejo del dolor para los pacientes con cáncer .
Investigación Neurológica
En la investigación neurológica, se han utilizado métodos cromatográficos de gases con detección de nitrógeno-fósforo para medir el tramadol y su metabolito O-desmetil en el plasma y el tejido cerebral de ratones y ratas. Esto es significativo para estudiar los efectos del fármaco en el sistema nervioso central .
Farmacogenética
Se han realizado estudios para comprender el impacto de los factores genéticos, como la puntuación de actividad del genotipo de citocromo P450 2D6 (CYP2D6), en la disposición del tramadol y el O-Desmetiltramadol. Esta investigación es vital para los enfoques de medicina personalizada en el manejo del dolor .
Mecanismo De Acción
Target of Action
O-Desmethyl Tramadol Hydrochloride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of Tramadol . The primary target of O-Desmethyl Tramadol is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids.
Mode of Action
O-Desmethyl Tramadol interacts with its primary target, the μ-opioid receptor, by binding to it . This binding is believed to trigger a series of intracellular events that result in analgesia, or pain relief . The affinity of o-desmethyl tramadol for the μor is much weaker than that of morphine .
Biochemical Pathways
The liver metabolizes Tramadol via O-demethylation to form O-Desmethyl Tramadol, a process mediated by the cytochrome P450 pathways , particularly CYP2D6 . This metabolite then binds to the μ-opioid receptors, producing an analgesic effect .
Pharmacokinetics
O-Desmethyl Tramadol is metabolized by the liver enzymes CYP3A4 and CYP2B6 . The elimination half-life of this compound is approximately 6-8 hours . The pharmacokinetics of O-Desmethyl Tramadol can be influenced by the activity level of CYP2D6 . Individuals with a less active form of CYP2D6 may experience reduced analgesic effects from Tramadol .
Result of Action
The molecular and cellular effects of O-Desmethyl Tramadol’s action primarily involve the induction of analgesia, or pain relief . This is achieved through the compound’s interaction with the μ-opioid receptor . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Tramadol. For instance, the activity level of the liver enzyme CYP2D6, which can vary among individuals due to genetic factors, can affect the metabolism of Tramadol and, consequently, the production and action of O-Desmethyl Tramadol . Additionally, the concurrent use of other medications, particularly CNS depressants, can influence the effects of O-Desmethyl Tramadol .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185453-02-5 | |
| Record name | O-Desmethyl tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



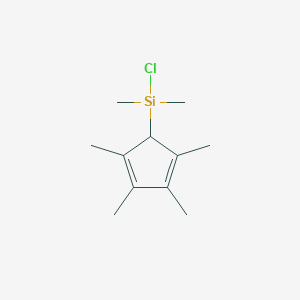
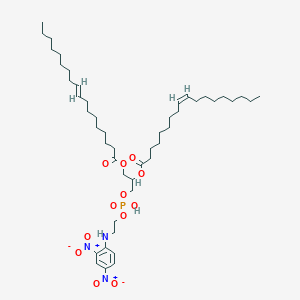
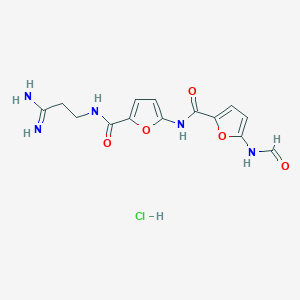
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)


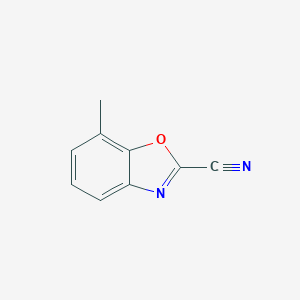
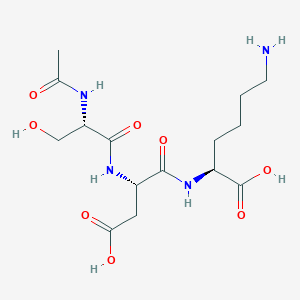

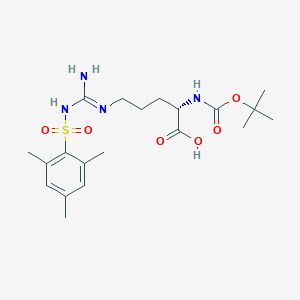
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

